molecular formula C21H21ClN4O2 B2982234 (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448133-86-5

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

カタログ番号: B2982234
CAS番号: 1448133-86-5
分子量: 396.88
InChIキー: QALOHJUXFSRTBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone features a hybrid structure combining imidazole, phenyl, piperidine, and chloropyridine moieties. The imidazole ring is linked via a methylene bridge to a phenyl group, which is further connected to a methanone group. The methanone bridges to a piperidine ring substituted with a 3-chloropyridin-2-yloxy group. The chloropyridine moiety may enhance binding affinity and metabolic stability, similar to trifluoromethyl or methoxy substituents in related compounds [5], [6].

特性

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c22-19-2-1-9-24-20(19)28-18-7-11-26(12-8-18)21(27)17-5-3-16(4-6-17)14-25-13-10-23-15-25/h1-6,9-10,13,15,18H,7-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALOHJUXFSRTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone, also known by its CAS number 1448133-86-5, is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 1448133-86-5
Molecular Formula C21H21ClN4O2
Molecular Weight 396.9 g/mol
SMILES Notation O=C(c1ccc(Cn2ccnc2)cc1)N1CCC(Oc2ncccc2Cl)CC1

The compound exhibits a multifaceted mechanism of action primarily targeting various receptors and enzymes. Its structure suggests potential interactions with:

  • Opioid receptors : Similar compounds have been shown to exhibit anxiolytic and antidepressant properties through selective binding to delta-opioid receptors .
  • Kinase inhibition : The imidazole ring may facilitate interactions with kinases involved in cancer pathways, as seen in related compounds that inhibit IRAK4 with potent selectivity .

Biological Activity

Research indicates that this compound may have significant biological activities, including:

  • Antitumor effects : Preliminary studies suggest that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, potentially through the modulation of the MAPK pathway .
  • Neuropharmacological effects : Similar imidazole-containing compounds have demonstrated anxiolytic effects in animal models, indicating potential for treating anxiety disorders .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits:

  • Cytotoxicity against cancer cell lines : Studies involving MPM (Malignant Pleural Mesothelioma) cells showed that related compounds could significantly reduce cell viability through ERK pathway inhibition .

In Vivo Studies

Animal studies are crucial for establishing the therapeutic potential of new compounds:

  • Mouse Models : In a xenograft model, combinations of similar compounds showed enhanced tumor suppression compared to monotherapies. This highlights the potential for synergistic effects when used in combination therapies .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences
Compound Name/Structure Key Features Pharmacological Relevance
(4-((1H-Imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone Imidazole-piperidine-chloropyridine hybrid Hypothesized kinase inhibition or antimicrobial
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine [1] Bipyridine core with methyl-imidazole and phenylenediamine Fluorescent properties; potential agrochemical use
1-[4-(4-Chloro-3-methoxyphenyl)-1-piperazinyl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone [2] Pyrazolo-pyridine and piperazinyl-chlorophenyl groups Unspecified, likely CNS or kinase targeting
BMS-695735 (Benzimidazole-piperidine-pyridine) [4] Benzimidazole-piperidine with fluoropropyl substituent IGF-1R kinase inhibitor; improved ADME properties
EP 1 926 722 B1 Derivatives (Trifluoromethyl-imidazole-benzoimidazole) [5], [6] Trifluoromethyl and benzoimidazole motifs Anticancer agents with enhanced metabolic stability

Key Structural Differences :

  • Core Heterocycles : The target compound uses a simple imidazole, whereas analogues like BMS-695735 employ benzimidazole, which increases aromaticity and binding affinity [4].
  • Substituents : The 3-chloropyridinyl group in the target compound may offer distinct electronic effects compared to trifluoromethyl (EP 1 926 722 B1) or methoxy () groups, influencing solubility and target interactions.
  • Linkers: The methylene bridge in the target compound contrasts with ethanone () or pyrazolo-pyridine () linkers, affecting conformational flexibility.
Pharmacological and ADME Comparisons
  • Kinase Inhibition : BMS-695735 demonstrated potent IGF-1R inhibition (IC₅₀ < 10 nM) with reduced CYP3A4 liability compared to earlier analogues [4]. The target compound’s chloropyridine group may similarly mitigate CYP interactions.
  • Solubility and Lipophilicity: Piperidine-containing compounds (e.g., EP 1 926 722 B1 derivatives) often exhibit moderate logP values (~2.5–3.5), balancing membrane permeability and solubility [5]. The target compound’s methanone group could enhance solubility relative to ethanone-linked analogues.
  • Metabolic Stability : Trifluoromethyl groups in EP 1 926 722 B1 derivatives reduce oxidative metabolism [6]. The 3-chloropyridinyl group in the target compound may similarly resist metabolic degradation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。